molecular formula C7H8N2O3 B057808 3,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 14248-66-9

3,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B057808
CAS No.: 14248-66-9
M. Wt: 168.15 g/mol
InChI Key: VLKVMXPKEDVNBO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5, a nitro group at position 4, and an oxide group at position 1. This compound is known for its light yellow solid form and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-4-nitropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of antiulcer agents . It interacts with various enzymes and proteins, including those involved in the metabolic pathways of pyridine derivatives. The compound’s interactions with these biomolecules are primarily through its nitro and methyl groups, which facilitate binding and subsequent biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific enzymes, leading to changes in cellular responses. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. The compound’s nitro group is particularly important for its binding affinity and subsequent biochemical activity . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can have beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyridine derivatives . It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its solubility and binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound is present in the appropriate cellular context to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 3,5-dimethylpyridine-N-oxide. The process includes mixing 3,5-dimethylpyridine-N-oxide with concentrated sulfuric acid to form a mixed liquid. A sulfuric acid solution of potassium nitrate is then added dropwise to the mixture at a temperature range of 0-60°C. The reaction is allowed to proceed at 60-120°C for 0.5-12 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow systems is often employed to enhance safety and efficiency, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Chemistry

3,5-Dimethyl-4-nitropyridine 1-oxide is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly antiulcer agents. It plays a crucial role in the preparation of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which are known for their efficacy in treating gastric acid secretion disorders .

Biological Studies

This compound is utilized in biological research to explore enzyme inhibition mechanisms and interactions with various biomolecules. Its role as a precursor in the synthesis of biologically active compounds makes it valuable for studying cellular pathways and metabolic processes .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its chemical properties allow it to be involved in the synthesis of complex organic molecules necessary for various industrial processes .

Case Study 1: Antiulcer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant antiulcer activity. For instance, studies focusing on its derivatives have shown promising results in reducing gastric acid secretion in animal models, indicating potential therapeutic benefits for ulcer treatment .

Case Study 2: Enzyme Inhibition

A study highlighted the use of this compound in investigating enzyme inhibition. Specifically, it was found to interact with certain enzymes involved in metabolic pathways, providing insights into its potential as a lead compound for drug development targeting metabolic disorders .

Data Table: Comparison of Applications

Application AreaSpecific UseImpact/Outcome
Pharmaceutical ChemistrySynthesis of antiulcer agentsEffective treatment for gastric ulcers
Biological StudiesEnzyme inhibition studiesInsights into metabolic pathways
Industrial ChemistryProduction of agrochemicalsDevelopment of complex organic molecules

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and nitro groups, along with the oxide functionality, makes it a valuable intermediate in various synthetic pathways .

Biological Activity

3,5-Dimethyl-4-nitropyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 168.15 g/mol. It is characterized by a pyridine ring with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position. The compound typically appears as a light yellow solid with a melting point of 174-175 °C and exhibits slight solubility in solvents such as dimethyl sulfoxide and methanol.

Biochemical Pathways

The biological activity of this compound is largely dependent on its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antiulcer medications such as omeprazole and esomeprazole . The compound's nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing cellular processes.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. It may act as an inhibitor in specific biochemical pathways, although detailed mechanisms remain under investigation. The nitro group is known to facilitate interactions with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Nitro-containing compounds are recognized for their effectiveness against various microorganisms. Upon reduction, these compounds can produce toxic intermediates that bind to DNA, resulting in cellular damage and death . This mechanism is similar to that observed in other nitro derivatives used in clinical applications.

Anti-inflammatory Activity

Nitro compounds have shown promise as anti-inflammatory agents. The presence of the nitro group can enhance the pharmacokinetic properties of related molecules. For instance, certain derivatives have been noted to inhibit inflammatory mediators such as COX-2 and TNF-α . This suggests that this compound may also exhibit anti-inflammatory effects through similar pathways.

Vasodilatory Activity

The ability of nitro compounds to release nitric oxide (NO) has implications for cardiovascular health. Nitric oxide donors are known to induce vasodilation by increasing intracellular cGMP levels in vascular smooth muscle cells, leading to relaxation of blood vessels . This activity may be relevant for therapeutic strategies targeting conditions like hypertension or coronary artery disease.

Research Findings and Case Studies

Recent studies have highlighted the importance of structural modifications on the biological activity of nitro compounds. For example:

CompoundActivityMechanism
This compound AntimicrobialReduction leads to toxic intermediates binding DNA
Nitro fatty acids Anti-inflammatoryReact with proteins affecting signaling pathways
Nitrobenzamide derivatives Multi-target inhibitionInhibit iNOS and COX-2 through NO2 interactions

These findings suggest that the nitro group not only serves as a pharmacophore but also plays a critical role in determining the overall bioactivity of related compounds.

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKVMXPKEDVNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162058
Record name Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14248-66-9
Record name Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14248-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-nitropyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of two methyl groups adjacent to the nitro group affect the reactivity of 3,5-dimethyl-4-nitropyridine 1-oxide in nucleophilic displacement reactions?

A1: The research indicates that the two methyl groups adjacent to the nitro group in this compound cause steric hindrance. [] This steric hindrance leads to a decrease in the reaction rate compared to 4-nitropyridine 1-oxide, which lacks the methyl substituents. The study attributes this slower reaction rate to the increased difficulty for the nucleophile (ethoxide ion in this case) to approach and displace the nitro group due to the bulky methyl groups obstructing its path.

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